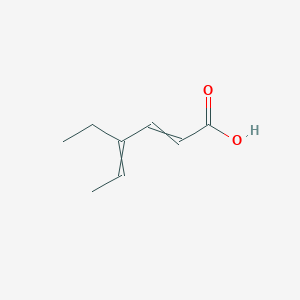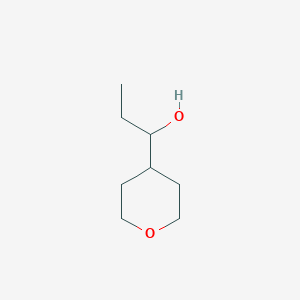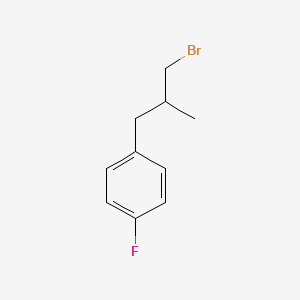
5'-Fluoro-2-hydroxy-2'-methoxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone typically involves several steps. One common method starts with the acetylation of amino-phenol to form 4-acetaminophenol acetic ester. This intermediate then undergoes a Fries rearrangement in the presence of aluminum chloride and sodium chloride to yield 2-ethanoyl-4-acetaminophenol. Subsequent fluorine diazotization and hydrolysis produce the final compound .
Industrial Production Methods
Industrial production of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to maximize yield and purity, with a total yield of up to 54.5% .
Análisis De Reacciones Químicas
Types of Reactions
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the methoxy group.
2-Fluoro-5-methoxyacetophenone: Similar structure but the positions of the fluorine and methoxy groups are different.
4-Fluoro-2-hydroxyacetophenone: Similar structure but the fluorine atom is in a different position.
Uniqueness
5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9FO3/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,11H,5H2,1H3 |
Clave InChI |
AIGKKIWWBPJTBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B11722502.png)



![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)







